![molecular formula C17H23N7O2S B2388220 4-{6-tert-Butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazol-4-sulfonyl)piperidin CAS No. 2199235-44-2](/img/structure/B2388220.png)
4-{6-tert-Butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazol-4-sulfonyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a tert-butyl group, an imidazole ring, and a sulfonyl group attached to a piperidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques such as nucleophilic substitution, condensation reactions, and ring-closure reactions .Molecular Structure Analysis
The presence of multiple heterocyclic rings (triazolo[4,3-b]pyridazine and imidazole) in the compound suggests that it could have interesting electronic and steric properties. These properties could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, as well as the sulfonyl group. These functional groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .Wissenschaftliche Forschungsanwendungen
- Die Verbindung zeigt vielversprechende Antitumoraktivitäten. Forscher haben ihre Wirkungen auf Tumorzelllinien untersucht und ihre Fähigkeit, die Zellproliferation zu hemmen und Apoptose zu induzieren, studiert. Weitere Untersuchungen zu ihrem Wirkmechanismus und ihrem Potenzial als zielgerichtetes Therapiemittel laufen .
- In-vitro-Studien haben gezeigt, dass diese Verbindung antimikrobielle Aktivität gegen sowohl Gram-positive (z. B. Staphylococcus aureus) als auch Gram-negative (z. B. Escherichia coli) Bakterien besitzt. Ihre einzigartige Struktur ermöglicht möglicherweise spezifische Wechselwirkungen mit bakteriellen Enzymen oder Rezeptoren .
- Präklinische Studien deuten darauf hin, dass die Verbindung analgetische und entzündungshemmende Eigenschaften besitzt. Sie könnte die Schmerzwege modulieren und Entzündungen reduzieren, was sie für die Schmerzbehandlung und entzündliche Erkrankungen relevant macht .
- Das Vorhandensein von Imidazol- und Triazoloringen trägt zu seiner antioxidativen Aktivität bei. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und der Vorbeugung von Krankheiten, die mit freien Radikalen verbunden sind .
- Die Verbindung wirkt als Enzymhemmer, insbesondere gezielt auf Carboanhydrase, Cholinesterase, alkalische Phosphatase und Lipase. Diese Enzyme sind an verschiedenen physiologischen Prozessen beteiligt, und ihre Hemmung könnte therapeutische Auswirkungen haben .
- Vorläufige Studien zeigen, dass die Verbindung antivirale Wirkungen hat. Forscher untersuchen ihr Potenzial gegen bestimmte Viren, einschließlich RNA- und DNA-Viren. Das Verständnis ihres Wirkmechanismus und ihrer Selektivität ist entscheidend für die Entwicklung antiviraler Medikamente .
Antitumoraktivität
Antibakterielle Eigenschaften
Analgetische und entzündungshemmende Wirkungen
Antioxidatives Potenzial
Enzymhemmung
Antivirene Anwendungen
Zusammenfassend lässt sich sagen, dass diese multifunktionale Verbindung in verschiedenen Bereichen vielversprechend ist, von der Krebsforschung bis hin zur antimikrobiellen Therapie. Ihre Struktur-Aktivitäts-Beziehung und Pharmakokinetik erfordern weitere Untersuchungen. Forscher arbeiten aktiv daran, ihr Potenzial für die Medikamentenentwicklung und -gestaltung zu nutzen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b]tetrazine-based energetic materials, have been synthesized and studied for their potential applications
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds, which are part of the compound’s structure, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Result of Action
Compounds with similar structures have shown potential as energetic materials due to their excellent insensitivity toward external stimuli and good calculated detonation performance
Action Environment
Compounds with similar structures have shown excellent thermal stability , suggesting that this compound may also be stable under various environmental conditions
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structural features of the compound.
Cellular Effects
Related compounds have shown anti-tumor activity against various cancer cell lines . It’s possible that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown remarkable thermal stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Eigenschaften
IUPAC Name |
6-tert-butyl-3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-17(2,3)13-4-5-14-20-21-16(24(14)22-13)12-6-8-23(9-7-12)27(25,26)15-10-18-11-19-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHAIKCGRZXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)S(=O)(=O)C4=CN=CN4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
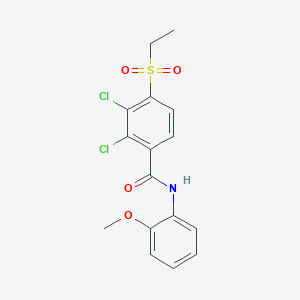


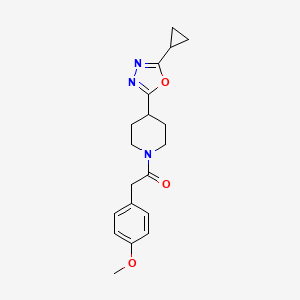
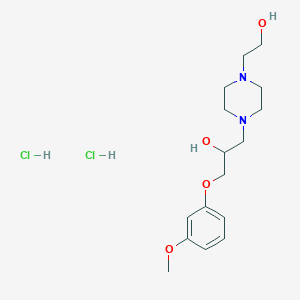
![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
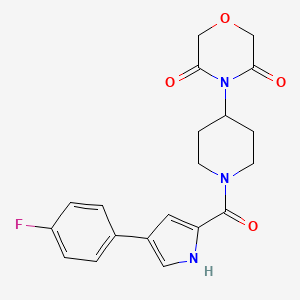
![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)
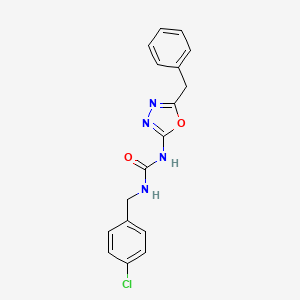

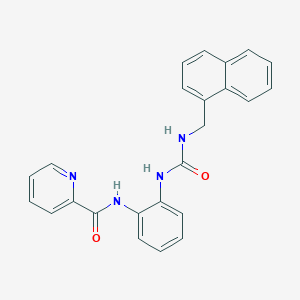
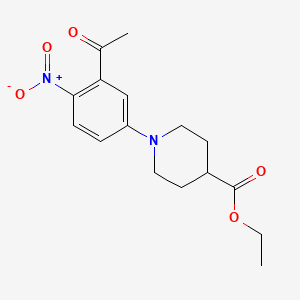
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
